molecular formula C16H14N4O2S2 B2850251 N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351644-96-6

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2850251
CAS No.: 1351644-96-6
M. Wt: 358.43
InChI Key: GKNUCAYGAUPVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core substituted with a benzo[d]thiazole-2-carbonyl group at the 5-position and an acetamide moiety at the 2-position. The benzo[d]thiazole moiety may enhance binding affinity to biological targets due to its planar aromaticity and hydrogen-bonding capabilities, while the tetrahydrothiazolopyridine scaffold provides conformational flexibility for target engagement.

Properties

IUPAC Name

N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-9(21)17-16-19-11-6-7-20(8-13(11)24-16)15(22)14-18-10-4-2-3-5-12(10)23-14/h2-5H,6-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNUCAYGAUPVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with two key classes of derivatives:

  • Thiazole carboxamides (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ): These compounds lack the fused tetrahydrothiazolopyridine system but retain the thiazole-carboxamide backbone.
  • N-substituted tetrahydrothiazolopyridines (e.g., N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride ): This analog replaces the benzo[d]thiazole-2-carbonyl group with a benzyl substituent and incorporates a bulky tert-butyl benzamide. The steric hindrance from the tert-butyl group may reduce solubility or membrane permeability relative to the acetamide moiety in the target compound.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is outlined below:

Property Target Compound Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate N-(5-Benzyl-...-benzamide Hydrochloride
Molecular Weight ~430 g/mol (estimated) ~290 g/mol ~520 g/mol
LogP ~2.8 (predicted) ~1.5 ~3.5
Aqueous Solubility Moderate (due to acetamide polarity) High (ester group enhances solubility) Low (tert-butyl group reduces solubility)
Key Substituent Benzo[d]thiazole-2-carbonyl 4-Pyridinyl Benzyl/tert-butyl benzamide
  • Lipophilicity : The target compound’s LogP (~2.8) balances membrane permeability and solubility, outperforming the highly lipophilic tert-butyl derivative (~3.5 LogP), which may suffer from poor bioavailability .

Preparation Methods

Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol (14) with substituted benzaldehydes or carboxylic acids. For example, 2-aminothiophenol reacts with 2-hydroxybenzaldehyde in the presence of 30% H₂O₂ and cerium(IV) ammonium nitrate to yield benzo[d]thiazole derivatives. Alternative methods employ glacial acetic acid and ammonium thiocyanate with bromine to form 2-aminobenzothiazoles.

Oxidation to Carboxylic Acid and Conversion to Acid Chloride

The 2-position of the benzothiazole is functionalized by oxidation to a carboxylic acid using KMnO₄ or CrO₃ in acidic media. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the reactive benzo[d]thiazole-2-carbonyl chloride intermediate.

Example Protocol :

  • Benzo[d]thiazole-2-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mL) for 3 hours.
  • Excess SOCl₂ is removed under vacuum to yield the acid chloride as a yellow solid (yield: 85–90%).

Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine

One-Pot Cyclization of Chloronitropyridines with Thioureas

The tetrahydrothiazolo[5,4-c]pyridine scaffold is synthesized via a single-step reaction between 5-chloro-3-nitropyridine and thiourea derivatives. This method, adapted from Sahasrabudhe et al., involves nucleophilic aromatic substitution followed by cyclization.

Reaction Conditions :

  • 5-Chloro-3-nitropyridine (1 eq) and thiourea (1.2 eq) in ethanol
  • Reflux at 80°C for 12 hours
  • Yield: 70–75%

Reduction of Nitro Group to Amine

The nitro group in 6-nitrothiazolo[5,4-c]pyridine is reduced to an amine using H₂/Pd-C or SnCl₂/HCl . The resulting 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is purified via recrystallization from ethanol.

Coupling of Benzo[d]thiazole-2-carbonyl Chloride with Tetrahydrothiazolo-pyridine

Amide Bond Formation Using DCC/DMAP

The acid chloride is coupled to the tetrahydrothiazolo-pyridine amine via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) .

Optimized Procedure :

  • Benzo[d]thiazole-2-carbonyl chloride (1.1 eq) and tetrahydrothiazolo-pyridin-2-amine (1 eq) are dissolved in DCM.
  • DCC (1.2 eq) and DMAP (0.1 eq) are added under nitrogen.
  • Stirred at 25°C for 24 hours.
  • Filtered to remove dicyclohexylurea, and the product is isolated via column chromatography (yield: 76–82%).

Acetylation of Secondary Amine

Reaction with Acetyl Chloride

The free amine on the thiazolo-pyridine ring is acetylated using acetyl chloride in the presence of triethylamine (Et₃N) as a base.

Stepwise Protocol :

  • N-(5-(Benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)amine (1 eq) is dissolved in DMF .
  • Acetyl chloride (1.5 eq) and Et₃N (2 eq) are added dropwise at 0°C.
  • Stirred at room temperature for 6 hours.
  • Quenched with ice-water, filtered, and recrystallized from ethanol/ether (yield: 72–78%).

Purification and Characterization

Recrystallization and Chromatography

The final product is purified via recrystallization (ethanol/ether) or silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed by HPLC (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, thiazole-H), 7.82–7.45 (m, 4H, aromatic-H), 4.12 (t, 2H, CH₂), 2.85 (s, 3H, COCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Reference
Benzothiazole cyclization H₂O₂/Ce(IV)/acetic acid 74
Acid chloride formation SOCl₂/reflux 85–90
Thiazolo-pyridine synthesis Thiourea/ethanol/reflux 70–75
Amide coupling DCC/DMAP/DCM 76–82
Acetylation Acetyl chloride/Et₃N/DMF 72–78

Challenges and Optimization Opportunities

  • Solvent Selection : Replace DCM with 2-MeTHF for greener chemistry.
  • Catalyst Efficiency : Substitute DCC with EDC/HOBt to reduce byproduct formation.
  • Microwave Assistance : Reduce reaction times for acetylation steps (e.g., 30 minutes vs. 6 hours).

Q & A

Q. What are the recommended synthetic routes for N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazolo[5,4-c]pyridine core. Key steps include:

  • Cyclocondensation : Reacting thioamide precursors with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) to form the thiazolo-pyridine scaffold .
  • Benzothiazole coupling : Introducing the benzo[d]thiazole-2-carbonyl moiety via a nucleophilic acyl substitution reaction, using coupling agents like EDCI/HOBt in dichloromethane .
  • Acetamide functionalization : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to install the acetamide group .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of thiazolo-pyridine protons (δ 2.8–3.5 ppm for CH2_2 groups) and benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) are matched with theoretical values to verify the molecular formula (e.g., C18_{18}H15_{15}N5_5O2_2S2_2) .
  • HPLC : Purity ≥95% is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • In vitro enzyme inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolo-pyridine core synthesis?

  • Catalyst screening : Lewis acids like ZnCl2_2 or BF3_3·Et2_2O improve cyclization efficiency by stabilizing transition states .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Crystallographic analysis : X-ray diffraction of protein-ligand complexes identifies critical binding motifs (e.g., hydrogen bonding with the benzo[d]thiazole carbonyl) .
  • Free-energy perturbation (FEP) simulations : Computational modeling predicts the impact of substituent modifications (e.g., methyl vs. chloro groups) on binding affinity .
  • Meta-analysis of SAR datasets : Cross-referencing data from related thiazolo-pyridine derivatives (e.g., anticoagulant vs. anticancer activities) clarifies functional group contributions .

Q. What strategies are effective for enantiomer separation given its chiral centers?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .
  • Diastereomeric salt formation : React with (−)-dibenzoyl-L-tartaric acid in ethanol to isolate the desired enantiomer .
  • Dynamic kinetic resolution : Employ enzymatic catalysts (e.g., lipases) to selectively acylate one enantiomer during synthesis .

Q. How to improve metabolic stability in preclinical studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., α to the carbonyl) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
  • Liver microsome assays : Compare metabolic half-life (t1/2_{1/2}) across species (human vs. murine) to identify susceptibility hotspots .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Identifies potential off-targets (e.g., GPCRs, ion channels) based on structural similarity to known ligands .
  • Molecular docking (AutoDock Vina) : Screens against the PDB database to prioritize high-risk off-targets for experimental validation .
  • Machine learning models : Train on ChEMBL data to predict toxicity profiles (e.g., hERG inhibition) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication to achieve 1 mM solubility .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
  • Salt formation : Convert to a hydrochloride salt via HCl gas exposure in diethyl ether .

Q. What analytical methods detect degradation products under accelerated stability testing?

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., free benzo[d]thiazole) using a gradient elution method .
  • Forced degradation studies : Expose to UV light (254 nm) and acidic/alkaline conditions to identify photolytic and hydrolytic pathways .
  • Principal component analysis (PCA) : Statistically correlate degradation patterns with storage conditions (temperature, humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.